Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate
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Overview
Description
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate typically involves a multi-step process. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the chlorinated aromatic ring.
Methyl 2-chlorobenzoate: Contains a chlorinated aromatic ring but lacks the aminomethyl group.
Methyl 4-chlorophenylacetate: Similar ester structure but different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an aminomethyl group and a chlorinated aromatic ring allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-2-chlorophenyl]acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3 |
InChI Key |
INTVFOUMCWBFKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)CN)Cl |
Origin of Product |
United States |
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